
2-Bromomalonaldehyde
Overview
Description
Bromomalonaldehyde, also known as 2-bromopropanedial, is a chemical compound with the formula C3H3BrO2. It is characterized by the presence of both bromine and aldehyde functional groups. This compound is a colorless liquid and is commonly used as a reagent in organic synthesis, providing a versatile platform for introducing bromine and aldehyde moieties into various molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing bromomalonaldehyde involves using 2-bromo-1,3-propanediol as a starting material. The synthesis process includes the use of water as a solvent and 2,2,6,6-tetramethylpiperidine-nitrogen-oxide (TEMPO) as a catalyst under alkaline conditions. Sodium hypochlorite is added dropwise at a low temperature, followed by cooling, crystallization, and filtration to obtain bromomalonaldehyde with a purity of over 99% .
Industrial Production Methods
Industrial production of bromomalonaldehyde typically involves the oxidation of 1,1,3,3-tetramethoxypropane. This process requires heating and the removal of hydrochloric acid during post-treatment. this method has limitations, including low reaction yield and product instability .
Chemical Reactions Analysis
Types of Reactions
Bromomalonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert bromomalonaldehyde into other aldehyde or alcohol derivatives.
Substitution: The bromine atom in bromomalonaldehyde can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with bromomalonaldehyde include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures and specific solvents to ensure high yields and product purity .
Major Products Formed
The major products formed from reactions involving bromomalonaldehyde include glyoxal-derived adducts, substituted guanines, and various heterocyclic compounds. These products are often characterized using techniques such as NMR and mass spectroscopy .
Scientific Research Applications
Overview
2-Bromomalonaldehyde is characterized by its bromine and aldehyde functional groups, making it a useful reagent in various chemical reactions. Its ability to introduce both bromine and aldehyde moieties into target molecules enhances its utility in synthetic organic chemistry.
Organic Synthesis
This compound serves as an essential building block in the synthesis of various heterocyclic compounds. It acts as an electrophilic reagent, readily reacting with nucleophilic atoms to form complex structures.
Key Reactions:
- Formation of Imidazolecarboxaldehydes : It is a precursor for synthesizing imidazole derivatives, which have significant pharmaceutical relevance.
- Synthesis of Antifolates : The compound has been used to create lipophilic antifolates that inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in pathogens like Pneumocystis carinii and Toxoplasma gondii .
Pharmaceutical Development
In medicinal chemistry, this compound is utilized as an intermediate in drug synthesis. Its derivatives have shown potential as selective inhibitors for various biological targets.
Case Study: Selective Inhibitors
Research has demonstrated that modifying the molecular structure of derivatives synthesized from this compound can significantly alter their biological activity. This highlights its role as a scaffold for drug design .
Material Science
The compound has applications in the development of photonic materials. Thin films doped with this compound have been characterized for their optical properties.
Optical Properties:
- Doping Studies : Films made from poly(methyl methacrylate) (PMMA) doped with this compound exhibited significant changes in optical parameters such as refractive index and band gap energy .
- Photonic Applications : These films are being explored for potential use in photonics due to their transparency and favorable optical characteristics.
Ecotoxicological Research
The ecological impact of this compound has been assessed through toxicity studies. It has shown varying levels of toxicity across different species, indicating its significance in environmental safety assessments.
Toxicity Data:
- EC50 Values : The compound exhibits an EC50 value of 35 mg/L for algae and greater than 100 mg/L for crustaceans, suggesting moderate ecological effects .
Research Applications Summary Table
Application Area | Description | Key Findings/Examples |
---|---|---|
Organic Synthesis | Building block for heterocycles | Used in imidazole synthesis and antifolate development |
Pharmaceutical Development | Intermediate in drug synthesis | Selective inhibitors derived from its structure |
Material Science | Doped in PMMA films for optical applications | Altered optical properties enhance photonic potential |
Ecotoxicological Research | Impact on aquatic ecosystems | Moderate toxicity levels observed in toxicity studies |
Mechanism of Action
The mechanism of action of bromomalonaldehyde involves its reactivity with nucleophiles, leading to the formation of various adducts and derivatives. The bromine atom in bromomalonaldehyde is highly reactive, making it a useful reagent for introducing bromine into organic molecules. The aldehyde groups also participate in nucleophilic addition reactions, forming stable products .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to bromomalonaldehyde include:
Malonaldehyde: Lacks the bromine atom but has similar aldehyde functionality.
Fluoromalonaldehyde: Contains a fluorine atom instead of bromine.
Chloromalonaldehyde: Contains a chlorine atom instead of bromine.
Uniqueness
Bromomalonaldehyde is unique due to its combination of bromine and aldehyde functional groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to form stable adducts with nucleophiles and its use as an intermediate in pharmaceutical synthesis highlight its importance in both research and industrial applications .
Biological Activity
2-Bromomalonaldehyde (C₃H₃BrO₂) is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Overview
This compound is characterized by the presence of both bromine and aldehyde functional groups. It is primarily used as a reagent in organic synthesis but has also been implicated in biological studies, particularly concerning DNA and RNA modifications.
Target Interactions:
- Glyoxal-Derived Adducts: this compound is known to participate in the formation of glyoxal-derived adducts from substituted guanines, which may influence genetic material and cellular functions.
- Inhibition of Enzymes: The compound has been utilized in synthesizing nonclassical antifolates that exhibit inhibitory activity against dihydrofolate reductase (DHFR) enzymes. These enzymes are crucial for the survival of pathogens like Pneumocystis carinii and Toxoplasma gondii, especially in immunocompromised individuals.
Biochemical Pathways:
- The interactions facilitated by this compound can lead to significant biochemical alterations, potentially affecting pathways related to nucleic acid integrity and enzyme function.
Pharmacological Effects
Toxicological Studies:
- Toxicity assessments indicate that this compound exhibits varying levels of toxicity across different species. For instance, it has an EC50 value of 35 mg/L for algae and a >100 mg/L threshold for crustaceans . These findings suggest a moderate ecological impact, particularly on aquatic organisms.
Case Studies:
- Antifolate Synthesis: Research involving this compound has led to the development of lipophilic antifolates that show promise in treating infections caused by opportunistic pathogens. These compounds have demonstrated significant inhibitory effects on DHFR, which is pivotal for folate metabolism in these pathogens .
- Selectivity Studies: In a study focused on selective inhibitors for ALK2 versus ALK3, derivatives synthesized from this compound were evaluated for their potency. The findings revealed that subtle modifications in the molecular structure could drastically alter biological activity, highlighting the importance of this compound as a scaffold for drug design .
Research Applications
The versatility of this compound extends to multiple domains:
- Organic Synthesis: It serves as an essential building block for creating various chemical entities.
- Pharmaceutical Development: Its role as an intermediate in drug synthesis positions it as a valuable compound in medicinal chemistry.
- Ecotoxicological Research: Understanding its impact on aquatic ecosystems contributes to environmental safety assessments.
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-bromomalonaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves bromination of 1,1,3,3-tetramethoxypropane in aqueous HCl, followed by slow addition of bromine at temperatures below 35°C. Maintaining low temperatures during bromine addition and vacuum concentration (<50°C) is critical to avoid decomposition. Yields (~65%) can be improved by controlling stoichiometry (e.g., 0.15M Br₂) and post-reaction purification with cold water and dichloromethane . Alternative methods (e.g., using malonaldehyde precursors) should be cross-validated for scalability.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified under GHS as Acute Toxicity Category 4 (H302: harmful if swallowed) and Eye Damage Category 1 (H318: causes serious eye damage). Key precautions include:
- Use of fume hoods, nitrile gloves, and safety goggles.
- Immediate flushing of eyes with water for 15 minutes upon contact .
- Storage in airtight containers away from reducing agents.
Toxicity data gaps necessitate treating it as a high-risk material until further toxicological studies are available .
Q. How is this compound characterized post-synthesis to confirm purity and structural integrity?
- Methodological Answer : Key analytical methods include:
- Melting Point Analysis : Expected MP = 148°C (lit. value) .
- TLC Monitoring : Used during reactions (e.g., synthesis of 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde) to track completion .
- Spectroscopic Techniques : NMR (¹H/¹³C) for confirming aldehyde and bromomethyl groups; IR for carbonyl (C=O) stretching vibrations.
Advanced Research Questions
Q. How can this compound be utilized in designing functional materials, such as metal-organic frameworks (MOFs) or doped polymers?
- Methodological Answer : As a ligand precursor, it facilitates the synthesis of copper-based MOFs (e.g., copper terephthalate) by reacting with metal salts under solvothermal conditions . In polymer science, doping PMMA with this compound enhances optical properties for photonic applications. Experimental design should include:
- Drop-Casting Protocols : For thin-film preparation.
- UV-Vis Spectroscopy : To assess transparency and bandgap modifications .
Q. What strategies resolve contradictions in reported physical properties (e.g., color discrepancies) of this compound?
- Methodological Answer : Discrepancies (e.g., white vs. gray-brown powder descriptions ) may arise from impurities or synthetic byproducts. Resolution steps:
- Repetition of Synthesis : Adhere to literature protocols (e.g., ) to verify purity.
- Elemental Analysis : Confirm Br and C content via CHNS-O analysis.
- Chromatographic Purification : Use column chromatography to isolate pure product for color comparison.
Q. How can this compound’s reactivity be exploited in heterocyclic compound synthesis, and what mechanistic insights are critical?
- Methodological Answer : Its α-bromo aldehyde group enables nucleophilic substitution and cyclocondensation. For example, reacting with imidazolidinethione in ethanol yields 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde (85% yield). Mechanistic studies should focus on:
- Kinetic Monitoring : Using in-situ IR/NMR to track intermediate formation.
- Solvent Effects : Polar aprotic solvents may enhance electrophilicity of the aldehyde group .
Q. What experimental frameworks are recommended to investigate this compound’s potential in pharmacological studies (e.g., enzyme inhibition)?
- Methodological Answer : Design in vitro assays with:
- Dose-Response Curves : Test IC₅₀ values against target enzymes (e.g., proteases).
- Control Experiments : Compare with non-brominated analogs (e.g., malonaldehyde) to isolate bromine’s role.
- Molecular Docking : Validate binding interactions using computational models .
Q. Methodological Best Practices
- Literature Validation : Cross-reference synthesis protocols from primary sources (e.g., peer-reviewed journals) over vendor-supplied data .
- Ethical Compliance : Obtain institutional approvals for toxicity studies, especially given limited toxicological data .
- Data Reproducibility : Document reaction parameters (e.g., temperature gradients, stirring rates) meticulously to enable replication .
Properties
IUPAC Name |
2-bromopropanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO2/c4-3(1-5)2-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURMYNZXHKLDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174690 | |
Record name | Bromomalonaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-75-0 | |
Record name | 2-Bromopropanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2065-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromomalonaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromomalonaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromomalonaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanedial, 2-bromo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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